

An In-depth Technical Guide to 3-Isopropoxyaniline: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Isopropoxyaniline**

Cat. No.: **B150228**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of **3-Isopropoxyaniline**. The information is intended to support researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Properties of 3-Isopropoxyaniline

3-Isopropoxyaniline, also known as m-isopropoxyaniline or 3-(propan-2-yloxy)aniline, is an aromatic organic compound. It is a substituted aniline that is of interest as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[1].

Physical and Chemical Properties

The key physical and chemical properties of **3-Isopropoxyaniline** are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₃ NO	[2]
Molecular Weight	151.21 g/mol	
Appearance	Colorless to pale yellow oil	
Boiling Point	229-230 °C	
Density	1.025 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.5500	[2]
Flash Point	> 110 °C (> 230 °F) - closed cup	
Solubility	Slightly soluble in chloroform and methanol. Insoluble in water.	
CAS Number	41406-00-2	[2]
MDL Number	MFCD00052700	

Safety and Handling

3-Isopropoxyaniline is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also harmful if inhaled and may cause respiratory irritation. It causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis of 3-Isopropoxyaniline

A common and effective method for the synthesis of **3-Isopropoxyaniline** is the Williamson ether synthesis, which involves the etherification of 3-aminophenol with an isopropyl halide. An alternative route is the reduction of 1-isopropoxy-3-nitrobenzene.

Experimental Protocol: Williamson Ether Synthesis of 3-Isopropoxyaniline

This protocol is based on the principles of the Williamson ether synthesis and a patented method for the preparation of aminophenol ethers^{[3][4][5][6][7]}.

Materials:

- 3-Aminophenol
- Isopropyl chloride (or isopropyl bromide)
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
- Anhydrous ethanol or Dimethylformamide (DMF)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

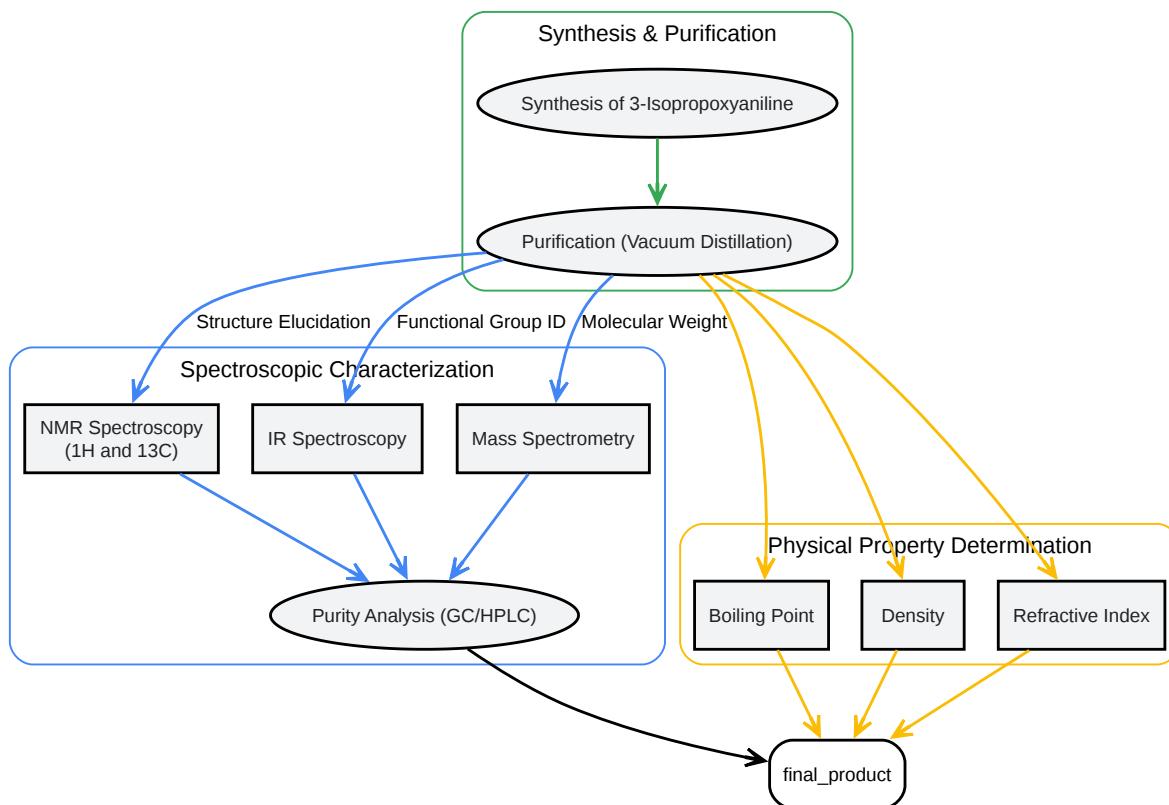
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol in a suitable solvent such as anhydrous ethanol or DMF.
- Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution. The base will deprotonate the phenolic hydroxyl group of 3-aminophenol to form the more nucleophilic phenoxide.
- Alkylation: To the stirred solution, add a slight excess of isopropyl chloride or isopropyl bromide dropwise.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, filter it off. The filtrate is then concentrated under reduced pressure to remove the solvent.
- Extraction: The residue is taken up in diethyl ether and washed with water and then with brine. The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
- Purification: The solvent is removed from the organic layer using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure **3-Isopropoxyaniline**.

Characterization of **3-Isopropoxyaniline**

A comprehensive characterization of the synthesized **3-Isopropoxyaniline** is crucial to confirm its identity and purity. This involves a combination of spectroscopic techniques.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized liquid organic compound like **3-Isopropoxyaniline**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and characterization of **3-Isopropoxyaniline**.

Spectroscopic Data Analysis

3.2.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. For **3-Isopropoxyaniline**, the following proton signals are expected:

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH(CH ₃) ₂	~4.5	septet	~6.0	1H
-CH(CH ₃) ₂	~1.3	doublet	~6.0	6H
Aromatic-H	6.2 - 7.1	multiplet	-	4H
-NH ₂	3.5 - 4.5	broad singlet	-	2H

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for **3-Isopropoxyaniline** are:

Carbon	Chemical Shift (δ , ppm)
C-O (aromatic)	~159
C-NH ₂ (aromatic)	~148
Aromatic CH	102 - 130
CH(CH ₃) ₂	~70
-CH(CH ₃) ₂	~22

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for **3-Isopropoxyaniline** include:

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H stretch (amine)	3300 - 3500	Medium, two bands for primary amine
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium to strong
C=C stretch (aromatic)	1450 - 1600	Medium to strong
C-O stretch (ether)	1200 - 1300	Strong
C-N stretch (amine)	1000 - 1250	Medium

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Isopropoxyaniline**, the molecular ion peak (M^+) would be observed at $m/z = 151$. Key fragmentation patterns would involve the loss of the isopropyl group and cleavage of the ether bond[8][9][10].

Conclusion

This technical guide has provided a detailed overview of the core properties, synthesis, and characterization of **3-Isopropoxyaniline**. The presented experimental protocols and spectroscopic data analysis serve as a valuable resource for scientists and researchers working with this versatile chemical intermediate. Adherence to proper safety protocols is essential when handling this compound. The provided workflow and data will aid in the successful synthesis and confirmation of **3-Isopropoxyaniline** for its various applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Isopropoxy-3-nitro-benzene | CAS#:88991-53-1 | Chemsr [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. NL7907558A - PROCESS FOR PREPARING AMINOPHENOL ETHER - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Isopropoxyaniline: Properties, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150228#physical-and-chemical-properties-of-3-isopropoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com